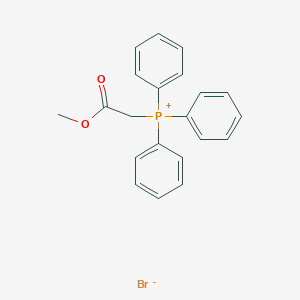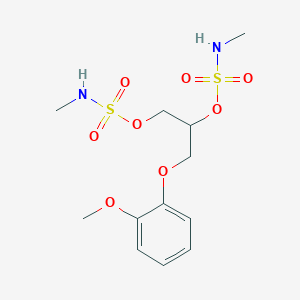
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSMA is a derivative of sulfamic acid, and its chemical structure is characterized by the presence of a methoxyphenyl group, a methylamino group, and a sulfonate ester group.
Mechanism Of Action
The mechanism of action of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of sulfonate esters. Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester may also act as a prodrug, releasing active metabolites that have specific biological activities.
Biochemical And Physiological Effects
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester can inhibit the growth of cancer cells, and may have potential as an anticancer agent. Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester in lab experiments is its high reactivity and selectivity towards sulfonate esters. This makes it a valuable reagent for the synthesis of a wide range of organic compounds. However, Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is also a highly reactive and potentially hazardous chemical, and must be handled with care to avoid exposure to skin and eyes.
Future Directions
There are many potential directions for future research on Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester. One area of interest is the development of new synthetic methods for Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, with improved yields and purity. Another area of research is the identification of new biological activities for Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, which may have potential applications in drug discovery and development. Finally, there is a need for further studies on the toxicity and environmental impact of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, to ensure that its use in scientific research is safe and sustainable.
Synthesis Methods
The synthesis of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester involves the reaction of 3-(2-methoxyphenoxy)-1,2-epoxypropane with methylamine and sulfamic acid. The resulting product is then treated with sulfur trioxide to yield Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester. The synthesis of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is a multi-step process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Scientific Research Applications
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester as a reagent for the synthesis of sulfonate esters. Sulfonate esters are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
properties
CAS RN |
128660-36-6 |
|---|---|
Product Name |
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester |
Molecular Formula |
C12H20N2O8S2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate |
InChI |
InChI=1S/C12H20N2O8S2/c1-13-23(15,16)21-9-10(22-24(17,18)14-2)8-20-12-7-5-4-6-11(12)19-3/h4-7,10,13-14H,8-9H2,1-3H3 |
InChI Key |
NXLZJIXQFXZCTK-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
Canonical SMILES |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
synonyms |
methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (R)-isomer methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (S)-isomer MSMSOP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



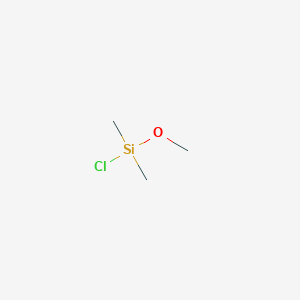

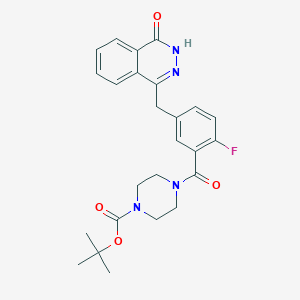
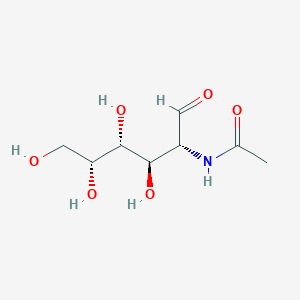
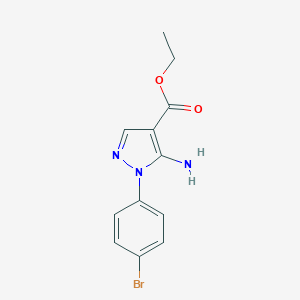
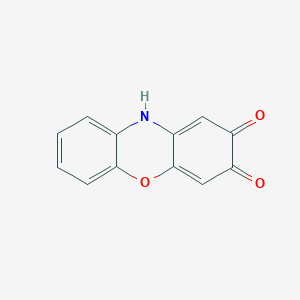
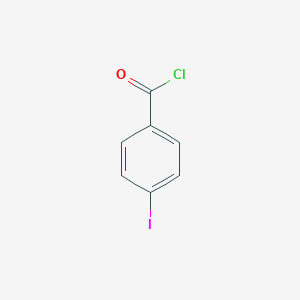

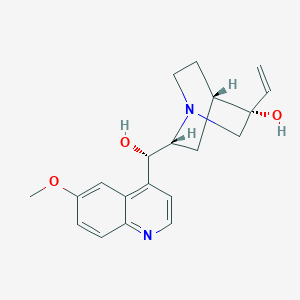

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

